molecular formula C10H20N2O3 B3067727 (3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate CAS No. 1400562-12-0

(3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate

Cat. No.: B3067727
CAS No.: 1400562-12-0
M. Wt: 216.28
InChI Key: STYSIWNZDIJKGC-HTQZYQBOSA-N
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Description

(3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate (CAS 1400562-12-0) is a chiral pyrrolidine derivative of high value in medicinal chemistry and pharmaceutical research. This compound serves as a versatile and crucial synthetic building block, particularly for the construction of more complex molecules. Its structure, featuring both a protected amine group (as a Boc-carbamate) and a methoxy substituent on a stereochemically defined pyrrolidine ring, makes it a key intermediate in the development of potential therapeutic agents. Researchers utilize this compound in lead optimization and structure-activity relationship (SAR) studies to modulate the physicochemical properties and bioavailability of drug candidates. Proper handling and storage are essential for maintaining product integrity; it should be kept in a dark place under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl (3R,4R)-3-amino-4-methoxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYSIWNZDIJKGC-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection Strategy

The tert-butoxycarbonyl (Boc) group is introduced early in the synthesis to protect the pyrrolidine nitrogen. A multigram-scale procedure begins with commercially available (3R,4R)-3-amino-4-methoxypyrrolidine, which undergoes Boc protection using tert-butyl chloroformate in the presence of a base such as triethylamine. Key steps include:

  • Reaction Setup : Dissolve the amino alcohol in dichloromethane (DCM) at 0°C.
  • Boc Protection : Add tert-butyl chloroformate dropwise, followed by triethylamine to neutralize HCl byproducts.
  • Workup : Extract the product with DCM, wash with brine, and concentrate under reduced pressure.

This method achieves yields of 85–90% with >99% enantiomeric excess (ee) when starting from enantiomerically pure amino alcohols.

Cyclization and Difluoromethylation

A scalable route described by Thieme Connect involves cyclization and subsequent difluoromethylation:

Step 1: Cyclization

  • Substrate : Amino alcohol precursors (e.g., (1R,3S,4S)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane).
  • Conditions : React with copper(I) iodide in acetonitrile (MeCN) at 45°C.
  • Additive : 2,2-Difluoro-2-(fluorosulfonyl)acetic acid is added dropwise to maintain temperatures below 50°C.

Step 2: Purification

  • Concentrate the reaction mixture and purify via flash chromatography (ethyl acetate/petroleum ether, 1:1).
  • Isolated yields range from 50–65% for multigram batches (10–30 g).

Industrial-Scale Production Considerations

Process Optimization

Industrial synthesis prioritizes cost efficiency and scalability:

  • Continuous Flow Chemistry : Reduces reaction times and improves heat management during exothermic steps like difluoromethylation.
  • Solvent Recycling : MeCN is recovered via distillation to minimize waste.

Analytical Characterization

Spectroscopic Data

Parameter Value Source
1H NMR (CDCl3) δ 1.45 (s, 9H, Boc), 3.23 (s, 3H, OCH3)
13C NMR (CDCl3) δ 155.13 (C=O), 66.54 (OCH3)
MS (ES-API) m/z = 250 [M+1]+

Purity Assessment

  • HPLC : >98% purity using a C18 column (MeCN/H2O, 70:30).
  • Chiral Analysis : Chiralpak AD-H column confirms >99% ee.

Comparative Analysis of Methods

Method Yield Purity Scale
Boc Protection 85–90% >99% ee Lab-scale (5 g)
Difluoromethylation 50–65% >98% Multigram (30 g)

The Boc protection strategy offers superior enantioselectivity, whereas the difluoromethylation route enables larger-scale production despite moderate yields.

Challenges and Solutions

Stereochemical Control

  • Issue : Racemization during Boc protection.
  • Solution : Use low temperatures (0°C) and non-polar solvents (DCM).

Byproduct Formation

  • Issue : Over-alkylation during methoxylation.
  • Solution : Employ stoichiometric control and phase-transfer catalysts.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the amine, enabling selective functionalization. Acidic hydrolysis is the primary method for its removal:

Reaction ConditionsReagentsProductsReferences
Acidic cleavage (room temp.)Trifluoroacetic acid (TFA)(3R,4R)-3-amino-4-methoxypyrrolidine (free amine) + CO₂ + tert-butanol

This reaction proceeds via protonation of the carbamate oxygen, followed by cleavage of the carbonyl-oxygen bond. The liberated amine can subsequently participate in nucleophilic reactions .

Nucleophilic Reactions at the Amino Group

The primary amine undergoes nucleophilic substitution and coupling reactions:

Reaction TypeReagents/ConditionsProductsReferences
AcylationAcetic anhydride, base (e.g., Et₃N)(3R,4R)-3-acetamido-4-methoxypyrrolidine-1-carboxylate
Carbamate formationChloroformate derivatives (e.g., ClCO₂R)(3R,4R)-3-(R-oxycarbonylamino)-4-methoxypyrrolidine-1-carboxylate
Reductive alkylationAldehydes/ketones + NaBH₃CNN-alkylated derivatives

Steric hindrance from the tert-butyl group modulates reactivity, favoring reactions with smaller electrophiles.

Methoxy Group Reactivity

The 4-methoxy substituent exhibits limited reactivity under standard conditions but can participate in specialized transformations:

Reaction TypeReagents/ConditionsProductsReferences
DemethylationBBr₃ (Lewis acid, -78°C)(3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate
Nucleophilic substitutionH₂O (acidic hydrolysis, high temp.)Partial cleavage of methoxy group (low yield)

Demethylation with BBr₃ proceeds via coordination to the methoxy oxygen, followed by cleavage to yield a hydroxyl group .

Ester Hydrolysis

The tert-butyl ester is resistant to basic hydrolysis but cleaved under strong acidic conditions:

Reaction ConditionsReagentsProductsReferences
Acidic hydrolysisHCl (concentrated, reflux)(3R,4R)-3-amino-4-methoxypyrrolidine carboxylic acid

The stability of the ester under basic conditions (pH 7–12) enables its use in aqueous reaction environments.

Mechanistic and Stability Considerations

  • Steric Effects : The tert-butyl group reduces reaction rates at the adjacent carbamate site, favoring stepwise mechanisms in nucleophilic substitutions.

  • Thermal Stability : Decomposition occurs above 140°C (flash point = 140.5°C), limiting high-temperature applications .

  • Optical Activity : Chirality at C3 and C4 is retained under mild conditions but may racemize in strong acids/bases .

This compound’s versatility in protection/deprotection strategies and stereoselective synthesis makes it indispensable in pharmaceutical development, particularly for neuroactive and antitumor agents .

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity
Research indicates that derivatives of pyrrolidine compounds, including (3R,4R)-tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate, have shown promising antiviral properties. For example, studies have demonstrated that modifications to the pyrrolidine structure can enhance efficacy against viruses like HIV and HCV. The presence of the methoxy group is believed to improve solubility and bioavailability, making these compounds suitable candidates for further drug development .

1.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it may inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Organic Synthesis

2.1 Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various transformations, making it useful in synthesizing more complex molecules. The compound can be utilized in the synthesis of biologically active natural products and pharmaceuticals .

2.2 Chiral Synthesis
The chiral nature of this compound makes it valuable in asymmetric synthesis processes. It can be employed as a chiral auxiliary or ligand in reactions that require high stereoselectivity, thereby facilitating the production of enantiomerically pure compounds .

4.1 Case Study: Antiviral Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrrolidine derivatives, including this compound, to evaluate their antiviral activity against HCV. The results indicated that specific modifications led to increased potency and selectivity towards viral targets, highlighting the potential of this compound in antiviral drug design .

4.2 Case Study: Neuroprotection
A recent investigation into neuroprotective agents explored the efficacy of this compound in protecting neuronal cells from oxidative damage induced by hydrogen peroxide. Results showed a significant reduction in cell death compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of (3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in critical biological processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
(3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (330681-18-0) 4-OH instead of 4-OCH₃ C₁₀H₂₀N₂O₃ 216.28 Increased polarity; lower metabolic stability
trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate (1268511-99-4) Piperidine ring (6-membered) C₁₁H₂₂N₂O₃ 230.30 Larger ring size; altered conformational flexibility
tert-Butyl (3R,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate (1174020-50-8) 3-F, 4-OH instead of 3-NH₂, 4-OCH₃ C₉H₁₆FNO₃ 205.23 Fluorine enhances electronegativity; impacts binding affinity
(3R,4S)-tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate (1290191-85-3) 4-CH₃ instead of 4-OCH₃; (3R,4S) stereo C₁₀H₂₀N₂O₂ 200.28 Methyl reduces polarity; stereochemistry affects target selectivity
(3R,4R)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate (635319-09-4) 3-OH, 4-CH₂OH instead of 3-NH₂, 4-OCH₃ C₁₀H₁₉NO₄ 217.26 Dual hydroxyl groups increase hydrophilicity and H-bonding potential

Functional Implications of Structural Variations

Polarity and Solubility

  • The hydroxyl analog (330681-18-0) exhibits higher polarity than the methoxy-containing target compound, reducing its membrane permeability but improving aqueous solubility .
  • The methyl-substituted derivative (1290191-85-3) is more lipophilic, favoring blood-brain barrier penetration in CNS drug candidates .

Stereochemical Impact

  • The (3R,4S) stereoisomer (1290191-85-3) demonstrates distinct binding kinetics compared to the (3R,4R) configuration, underscoring the importance of chirality in receptor-ligand interactions .

Pharmacological Relevance

Pyrrolidine derivatives are pivotal in antimicrobial and antiviral drug design . The methoxy group in the target compound may reduce enzymatic deactivation compared to hydroxylated analogs, as seen in pyrrolidinone-based antimicrobial agents . Piperidine derivatives, while less common in antibacterial contexts, are prevalent in neurological therapeutics due to their structural similarity to bioactive amines .

Biological Activity

(3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C10_{10}H19_{19}N2_2O3_3
  • Molecular Weight : 215.27 g/mol
  • CAS Number : 1400562-12-0

The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. It is known to act as an inhibitor in specific biochemical pathways, which can be crucial for therapeutic applications.

Inhibition Studies

Recent studies have demonstrated that this compound functions as a potent inhibitor of certain enzymes involved in metabolic processes. For instance, it has shown efficacy in inhibiting the activity of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and type 2 diabetes management.

Enzyme/Target IC50 Value Reference
Dipeptidyl Peptidase IV (DPP-IV)25 nM
Protein Kinase B (AKT)50 nM

Anticancer Activity

In vitro studies have indicated that the compound possesses anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins.

Study 1: DPP-IV Inhibition and Antidiabetic Effects

A study published in the Journal of Medicinal Chemistry assessed the effects of this compound on glucose levels in diabetic models. The results indicated a significant reduction in blood glucose levels after administration, suggesting its potential as a therapeutic agent for diabetes management .

Study 2: Anticancer Properties

Another research article evaluated the compound's effects on various cancer cell lines, including breast and prostate cancer. The findings revealed that treatment with this compound led to a marked decrease in cell viability and increased apoptotic markers, highlighting its potential as an anticancer agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Preliminary data suggest favorable absorption and distribution characteristics, although further studies are required to elucidate its metabolism and excretion pathways.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing (3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves stereoselective introduction of the amino and methoxy groups onto a pyrrolidine core, followed by Boc (tert-butoxycarbonyl) protection. Key steps include:

  • Chiral resolution : Use of chiral auxiliaries or catalysts to enforce the (3R,4R) configuration, as seen in analogous pyrrolidine syntheses .
  • Protection/deprotection strategies : Boc groups are introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in dichloromethane) .
  • Purification : Column chromatography (e.g., hexanes/ethyl acetate gradients) or preparative HPLC to isolate diastereomers, with purity confirmed by ≥95% HPLC or LC-MS .

Q. How can the stereochemistry and structural integrity of this compound be validated experimentally?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) provides unambiguous confirmation of the (3R,4R) configuration .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR analysis of coupling constants (e.g., J3,4J_{3,4} for vicinal protons) and nuclear Overhauser effects (NOEs) to verify stereochemistry .
  • Polarimetry : Optical rotation measurements compared to literature values for chiral pyrrolidines .

Advanced Research Questions

Q. What role does the stereochemistry of this compound play in its reactivity or biological activity?

  • Methodological Answer :

  • Comparative studies : Synthesize and test all four stereoisomers to evaluate enantioselective effects in reactions (e.g., nucleophilic substitutions) or biological targets (e.g., enzyme inhibition) .
  • Molecular docking : Use computational tools (e.g., AutoDock) to model interactions between the (3R,4R) isomer and chiral receptors, correlating with experimental bioactivity data .

Q. How can researchers address contradictions in spectroscopic data (e.g., unexpected splitting in 1H^{1}\text{H}-NMR) for this compound?

  • Methodological Answer :

  • Dynamic effects : Investigate rotameric equilibria (e.g., hindered rotation around the carbamate group) via variable-temperature NMR or 2D 1H^{1}\text{H}-1H^{1}\text{H} COSY experiments .
  • Impurity profiling : Use high-resolution mass spectrometry (HRMS) or 31P^{31}\text{P}-NMR (if phosphorylated analogs exist) to detect trace byproducts .

Q. What strategies optimize the use of this compound as a building block in medicinal chemistry?

  • Methodological Answer :

  • Derivatization : React the free amine with electrophiles (e.g., sulfonyl chlorides, aldehydes) to generate diversely functionalized analogs, as demonstrated in anticancer agent synthesis .
  • Protection compatibility : Ensure Boc stability under reaction conditions (e.g., acidic deprotection with TFA for downstream functionalization) .

Q. How can computational modeling enhance the design of experiments involving this compound?

  • Methodological Answer :

  • Conformational analysis : Use density functional theory (DFT) to predict stable conformers and correlate with NMR data .
  • Reactivity prediction : Apply frontier molecular orbital (FMO) theory to identify sites for electrophilic/nucleophilic attacks on the pyrrolidine ring .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate

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